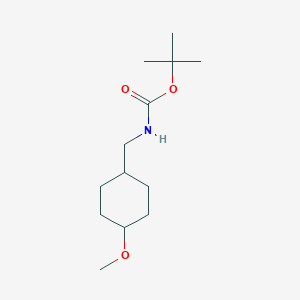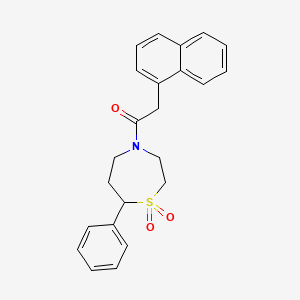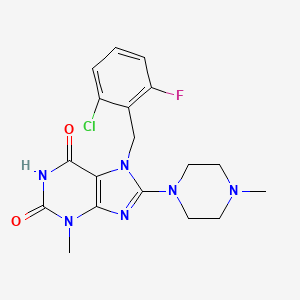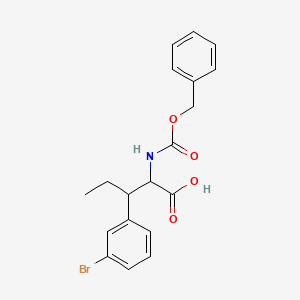
Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(cis-4-methoxycyclohexyl)-, 1,1-dimethylethyl ester, also known as tert-butyl N-(cis-4-methoxycyclohexyl)carbamate, is a chemical compound with the molecular formula C12H23NO3 . It has a molecular weight of 229.32 .
Synthesis Analysis
The synthesis of cis-4-methoxycyclohexyl-1-carbamic acid involves several steps including catalytic hydrogenation, oxidation reaction, displacement reaction, and hydrolysis . The hydrolysis reaction is carried out in a microreactor, with a Jones reagent acting as an oxidant . Barium hydroxide octahydrate is used as an alkaline material in the hydrolysis reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamic acid group attached to a cis-4-methoxycyclohexyl group and a 1,1-dimethylethyl ester group . The exact 3D structure can be obtained from a molecular file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, displacement, and hydrolysis . The exact mechanisms of these reactions are not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.32 . Other specific properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Photochemistry and Organometallic Protection
Photochemistry Applications : The study of the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides highlights the synthesis of isocyanates and tricyclic δ-lactams from carboxylic acids via photolysis, showcasing a method that could be relevant for the study or synthesis of related carbamic acid esters (Brown, 1964).
Organometallic Protection Group : The utilization of the Mo(CO)3 fragment as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands demonstrates the complex's ability to undergo various transformations, offering insights into the protective and functional roles such groups could play in the synthesis of carbamic acid esters (Stößel et al., 1996).
Synthesis and Structural Analysis
Esterification and Structure-Activity Relationships : Research on the esterification of chrysanthemic acids and the synthesis of methyl chrysanthemates provides foundational knowledge on ester formation and the structural aspects influencing biological activity, which could be extrapolated to the study of carbamic acid esters (Harper & Reed, 1951).
Stereoselective Synthesis : Investigations into the stereoselective inhibition of muscarinic receptor subtypes by stereoisomers related to rociverine underline the importance of stereochemistry in the biological activity of carbamate esters, suggesting similar considerations for the design and synthesis of carbamic acid esters (Barbier et al., 1995).
Analytical and Synthetic Techniques
Monitoring of Pyrethroid Metabolites : The development of methods for the determination of pyrethroid metabolites in human urine using solid-phase extraction and gas chromatography-tandem mass spectrometry showcases advanced analytical techniques that could be applied to the study of carbamic acid esters and their metabolites (Arrebola et al., 1999).
Insect Pest Control Agents : Research on novel chiral butanoate esters (juvenogens) as insect pest control agents emphasizes the potential of carbamic acid esters in pest management strategies, highlighting synthesis methods and the importance of chirality in biological efficacy (Wimmer et al., 2007).
Propiedades
IUPAC Name |
tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWSOBHDFNOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate](/img/structure/B2735365.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)





![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2735380.png)
![N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)
![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2735384.png)
![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)